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Compound of Interest

Compound Name: Disperse Red 167

Cat. No.: B1346997 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the spectroscopic properties of the

compound associated with CAS number 26850-12-4. While direct experimental spectroscopic

data for this specific compound is not readily available in public databases, this guide outlines

the expected spectroscopic characteristics based on its chemical structure. Furthermore, it

presents representative spectroscopic data and experimental protocols from closely related

compounds to offer valuable comparative insights for researchers in the field.

Compound Identification
The CAS number 26850-12-4 is assigned to the compound known as Disperse Red 167.[1][2]

[3] This substance is classified as an organic azo dye.[2]

Table 1: Chemical Identity of CAS 26850-12-4
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Identifier Value

Chemical Name Disperse Red 167[1][2][3]

Synonyms
Disperse Rubine 2GFL, C.I. Disperse Red

167[1][2]

Molecular Formula C₂₃H₂₆ClN₅O₇[1][4]

Molecular Weight 519.94 g/mol [1][4]

Chemical Structure
Azo dye containing acetoxyethyl, chloro, nitro,

and propanoylamino functional groups.[1]

Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for Disperse Red 167, this

section provides a theoretical analysis of its expected spectroscopic signatures based on its

known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Disperse Red 167 would be complex due to the number of

distinct proton and carbon environments.

¹H NMR: The spectrum would likely exhibit signals in the aromatic region (around 6.5-8.5

ppm) corresponding to the protons on the substituted benzene rings. The presence of ethyl

groups in the acetoxyethyl moieties would give rise to characteristic triplet and quartet

signals in the aliphatic region. Protons of the methylene groups adjacent to nitrogen and

oxygen atoms would appear as distinct multiplets. The amide proton (NH) would likely be

observed as a broad singlet.

¹³C NMR: The spectrum would show a significant number of signals in the aromatic region

(110-160 ppm) for the carbon atoms of the benzene rings. The carbonyl carbons of the

acetate and amide groups would resonate at the downfield end of the spectrum (around 170-

180 ppm). Signals for the aliphatic carbons of the ethyl and acetoxyethyl groups would be

found in the upfield region.
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Infrared (IR) Spectroscopy
The IR spectrum of Disperse Red 167 is expected to show characteristic absorption bands for

its various functional groups.

Table 2: Predicted IR Absorption Bands for Disperse Red 167

Functional Group Expected Wavenumber (cm⁻¹)

N-H (Amide) 3300-3500 (stretch)

C-H (Aromatic) 3000-3100 (stretch)

C-H (Aliphatic) 2850-3000 (stretch)

C=O (Ester) 1735-1750 (stretch)

C=O (Amide) 1630-1680 (stretch)

N=N (Azo) 1400-1450 (stretch, often weak)

C-N 1000-1350 (stretch)

C-O (Ester) 1000-1300 (stretch)

C-Cl 600-800 (stretch)

NO₂
1500-1570 and 1300-1370 (asymmetric and

symmetric stretch)

Mass Spectrometry (MS)
Mass spectrometry would be a crucial tool for confirming the molecular weight of Disperse Red
167. In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would

be expected at an m/z value corresponding to the molecular weight plus the mass of a proton.

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the

elemental composition. Fragmentation patterns would likely involve the cleavage of the ester

and amide linkages, as well as the azo bond.

UV-Visible (UV-Vis) Spectroscopy
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As a dye, Disperse Red 167 is expected to have strong absorption in the visible region of the

electromagnetic spectrum, which is responsible for its red color. The maximum absorption

wavelength (λmax) is reported to be 525 nm.[2] This absorption is due to the extended π-

conjugation system of the azo compound.

Representative Experimental Data from Related
Compounds
To provide a practical context, this section presents spectroscopic data for compounds with

structural similarities to Disperse Red 167, specifically acetohydrazide derivatives.

It is crucial to note that the following data does not belong to CAS 26850-12-4 but to related

chemical structures.

Example Compound 1: (E)-N'-(4-Methoxybenzylidene)-2-
m-tolylacetohydrazide
Table 3: ¹H NMR Spectroscopic Data for a Representative Acetohydrazide Derivative

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.30 s 1H -N=CH-

7.61 d 2H Ar-H

7.25 t 1H Ar-H

7.15 d 2H Ar-H

6.95 d 2H Ar-H

3.81 s 3H -OCH₃

3.69 s 2H -CH₂-

2.34 s 3H Ar-CH₃
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Data sourced from a study on a similar acetohydrazide compound and should be considered

illustrative.[5]

Experimental Protocols for Spectroscopic Analysis
The following are generalized experimental protocols for acquiring spectroscopic data,

adaptable for compounds like Disperse Red 167 and its analogs.

3.2.1. NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical

parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C

NMR, a larger number of scans (e.g., 1024 or more) is typically required.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. IR Spectroscopy Protocol

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the

compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

3.2.3. Mass Spectrometry Protocol
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI).

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For HRMS,

use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer.

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern to gain structural information.

Visualizations
General Structure of an Azo Dye
The following diagram illustrates the core structure of an azo dye, highlighting the central azo

linkage (-N=N-) that connects two aromatic rings.

Aromatic Ring 1 -N=N- Aromatic Ring 2

Click to download full resolution via product page

Caption: Core structure of an azo dye.

Spectroscopic Analysis Workflow
This diagram outlines a typical workflow for the spectroscopic characterization of a chemical

compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data Analysis of CAS Number 26850-12-
4: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346997#cas-number-26850-12-4-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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